Home > Products > Screening Compounds P47979 > bisindolylmaleimide viii
bisindolylmaleimide viii - 125313-65-7

bisindolylmaleimide viii

Catalog Number: EVT-281571
CAS Number: 125313-65-7
Molecular Formula: C26H26N4O4
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ro-31-7549 Monohydrate is a cell permeable, reversible, selective protein kinase C (PKC) inhibitor.
Source and Classification

Bisindolylmaleimide VIII is classified as a synthetic organic compound belonging to the bisindolylmaleimide class. It was first described in the scientific literature in the early 1990s and has since been studied extensively for its biological activities, particularly in relation to cancer treatment and apoptosis induction . The compound's molecular formula is C24H22N4O2C_{24}H_{22}N_{4}O_{2} with a molecular weight of 458.6 g/mol .

Synthesis Analysis

The synthesis of bisindolylmaleimide VIII involves several key steps, primarily through the condensation of indole derivatives with maleimides. A notable synthetic route includes the use of indole-3-acetamides and methyl indole-3-glyoxylates under basic conditions.

Key Synthesis Methods:

These methods highlight the versatility and efficiency in synthesizing bisindolylmaleimides, allowing for modifications that can enhance biological activity.

Molecular Structure Analysis

The molecular structure of bisindolylmaleimide VIII features two indole rings connected through a maleimide moiety. This unique structure contributes to its biological activity, particularly its ability to bind selectively to protein kinase C isoforms.

Structural Characteristics:

  • Indole Rings: The presence of two indole units provides a planar structure that facilitates π-π stacking interactions with target proteins.
  • Maleimide Group: The maleimide portion is crucial for the compound's reactivity and selectivity towards protein kinase C.
  • SMILES Representation: The simplified molecular-input line-entry system (SMILES) notation for bisindolylmaleimide VIII is CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN, which encapsulates its complex structure .
Chemical Reactions Analysis

Bisindolylmaleimide VIII participates in various chemical reactions, primarily involving its interaction with protein kinases. Its mechanism often includes binding to the active sites of these enzymes, inhibiting their activity.

Notable Reactions:

  1. Inhibition of Protein Kinase C: Bisindolylmaleimide VIII selectively inhibits various isoforms of protein kinase C, with an IC50 value of approximately 158 nM for PKC-α, demonstrating its potency .
  2. Apoptosis Induction: The compound has been shown to facilitate Fas-mediated apoptosis and enhance death receptor signaling pathways, indicating its role in promoting programmed cell death in cancer cells .
Mechanism of Action

The mechanism by which bisindolylmaleimide VIII exerts its effects primarily involves competitive inhibition of protein kinase C. By binding to the enzyme's active site, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell survival and proliferation.

Detailed Mechanism:

  • Binding Affinity: Bisindolylmaleimide VIII binds directly to the SH2 domain of signal transducer and activator of transcription 3 (STAT3), inhibiting its phosphorylation and activation .
  • Downstream Effects: This inhibition leads to reduced expression of STAT3 target genes involved in tumor growth and survival, making it a promising candidate for cancer therapy.
Physical and Chemical Properties Analysis

Bisindolylmaleimide VIII exhibits several notable physical and chemical properties that contribute to its functionality:

PropertyValue
Purity>98%
SolubilitySoluble in DMSO or water
Molecular Weight458.6 g/mol
Melting PointNot specified
CAS Number138516-31-1

These properties are essential for understanding how bisindolylmaleimide VIII can be utilized in laboratory settings and therapeutic applications.

Applications

The applications of bisindolylmaleimide VIII span various fields, particularly in biomedical research:

  1. Cancer Treatment: Its ability to inhibit protein kinase C makes it a potential therapeutic agent against various cancers by inducing apoptosis in malignant cells .
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying protein kinase C-related signaling pathways in cellular biology.
  3. Drug Development: Ongoing research into bisindolylmaleimide derivatives aims to enhance efficacy and selectivity for specific targets within cancer therapy.
Mechanisms of Apoptotic Modulation

Synergistic Activation of Death Receptor Pathways

DR5-Mediated Apoptosis via MKK4/JNK/p38 Signaling

Bis VIII dramatically enhances apoptosis initiated through Death Receptor 5 (DR5, also known as TRAIL-R2). When combined with the agonistic anti-DR5 monoclonal antibody TRA-8, Bis VIII triggers a synergistic and sustained activation of the MAPK kinase 4 (MKK4)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase axis. This signaling cascade is initiated through caspase-8-dependent mechanisms and results in phosphorylation events that amplify the apoptotic signal. Critically, the MKK4/JNK/p38 pathway activation exhibits distinct temporal dynamics under Bis VIII co-treatment: while TRA-8 alone induces transient kinase activation, the combination with Bis VIII prolongs phosphorylation for over 120 minutes, creating a sustained pro-apoptotic signal [1] [5].

The molecular cross-talk between Bis VIII and DR5 involves upstream caspase-8 activation, which serves as the initiating event for MKK4 phosphorylation. Pharmacological inhibition experiments confirm that caspase-8 inhibitors completely abolish JNK/p38 activation in this synergistic model, establishing the hierarchical relationship between these components. This persistent kinase signaling leads to phosphorylation of transcription factors (including c-Jun and ATF-2) that regulate pro-apoptotic gene expression. The resultant transcriptional program shifts the cellular balance toward apoptosis through increased expression of death receptors and ligands, creating a positive feedback loop that enhances cell sensitivity to extrinsic apoptosis signals [1] [6].

Table 1: Kinase Activation Dynamics in DR5-Mediated Apoptosis with Bis VIII

Signaling ComponentTRA-8 AloneBis VIII AloneTRA-8 + Bis VIII
JNK PhosphorylationTransient (<60 min)MinimalSustained (>120 min)
p38 PhosphorylationModerate (60 min peak)Low-levelIntense & prolonged (>120 min)
Caspase-8 ActivationModerateUndetectableSynergistic enhancement
MKK4 PhosphorylationModerateMinimalMarked amplification

Mitochondrial Pathway Amplification: Cytochrome c Release and Membrane Potential Loss

Bis VIII exerts profound effects on mitochondrial components of apoptosis when combined with death receptor agonists. Alone, Bis VIII induces caspase-independent dissipation of mitochondrial membrane potential (ΔΨm) without cytochrome c release. This unique effect creates a primed mitochondrial state that dramatically amplifies the response to DR5 activation. When combined with TRA-8, Bis VIII promotes accelerated cytochrome c release and substantially enhances mitochondrial membrane depolarization beyond levels achieved by either agent alone [1].

The compound facilitates Bax/Bak conformational changes that promote mitochondrial outer membrane permeabilization (MOMP). This process enables the egress of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. Once released, cytochrome c forms the apoptosome complex with Apaf-1, leading to caspase-9 activation. This mitochondrial amplification represents a critical point of synergy between extrinsic and intrinsic pathways. Additionally, Bis VIII decreases the expression of anti-apoptotic Bcl-2 family members, further lowering the threshold for mitochondrial permeabilization [1] [3].

The mitochondrial effects are quantifiable through several parameters:

  • ~3.5-fold increase in cytochrome c release compared to TRA-8 alone
  • Accelerated kinetics of membrane potential dissipation (50% reduction within 2 hours)
  • Enhanced SMAC/DIABLO release, which suppresses inhibitor of apoptosis proteins (IAPs)These mitochondrial events create a point-of-no-return in the apoptotic cascade, demonstrating how Bis VIII converts partial death receptor signals into irrevocable commitment to cell death [1].

Table 2: Mitochondrial Events in Synergistic Apoptosis Induction

Mitochondrial ParameterBis VIII AloneTRA-8 AloneCombination Treatment
ΔΨm DissipationModerate (caspase-indep.)MildProfound & irreversible
Cytochrome c ReleaseUndetectableModerateExtensive (3.5-fold increase)
Bax TranslocationMinimalDetectableMarkedly enhanced
Caspase-9 ActivationUndetectableModerateStrong amplification

Caspase-Dependent and -Independent Mechanisms

Caspase-8 Activation in Death Receptor Cross-Talk

Bis VIII potentiates initiator caspase activation within the death-inducing signaling complex (DISC). When death receptors aggregate following ligand binding, Bis VIII enhances the recruitment of FADD (Fas-associated death domain) and procaspase-8 to the DISC complex. This results in more efficient autocatalytic processing of procaspase-8 into its active form. Active caspase-8 then serves as the pivotal signaling nexus for multiple downstream events [1] [4].

The activation of caspase-8 by Bis VIII occurs through two distinct mechanisms:

  • Facilitation of receptor clustering: Bis VIII modulates the phosphorylation status of the Fas receptor's extracellular domains, reducing constitutive inhibitory phosphorylation and promoting receptor aggregation in the plasma membrane. This effect was demonstrated using impermeant kinase inhibitors that mimic Bis VIII's extracellular actions [4].
  • Downregulation of FLIP proteins: Bis VIII decreases cellular FLICE-inhibitory protein (c-FLIP) expression, particularly the long isoform (c-FLIPL) that competes with caspase-8 for binding to FADD. This removal of inhibition substantially increases caspase-8 activation kinetics.

Once activated, caspase-8 propagates the death signal through both direct cleavage of effector caspases (caspase-3 and -7) and Bid truncation (to tBid). The tBid fragment translocates to mitochondria, where it activates Bax/Bak, creating the critical junction between death receptor signaling and mitochondrial amplification. This Bid cleavage represents the molecular bridge through which Bis VIII coordinates extrinsic and intrinsic apoptotic pathways [1] [4].

Mitochondrial Permeabilization in PKC-Independent Apoptosis

A remarkable feature of Bis VIII is its ability to directly target mitochondria through mechanisms that bypass canonical PKC inhibition. While originally characterized as a PKC inhibitor, Bis VIII induces caspase-independent mitochondrial depolarization at concentrations where classical PKC isozymes are not fully inhibited. This effect involves direct interaction with mitochondrial permeability transition pore (MPTP) components, particularly the adenine nucleotide translocator (ANT) and voltage-dependent anion channels (VDAC) [1] [6].

The mitochondrial actions of Bis VIII manifest through several measurable effects:

  • Reduced calcium retention capacity in isolated mitochondria
  • Increased sensitivity to permeability transition pore opening
  • Altered cardiolipin distribution in the inner mitochondrial membraneThese changes occur without cytochrome c release when Bis VIII acts alone, indicating a priming rather than execution effect on mitochondria. However, when combined with death receptor activation, these mitochondrial modifications substantially lower the threshold for cytochrome c release [1] [6].

The PKC-independent nature of these effects was confirmed through multiple experimental approaches:

  • Kinase-dead mutants: Cells expressing kinase-dead PKC variants remain sensitive to Bis VIII's mitochondrial effects
  • Pharmacological rescue: PKC activators fail to reverse Bis VIII-induced ΔΨm dissipation
  • Structural analogs: Inactive Bis VIII analogs retain mitochondrial effects despite lacking PKC inhibitory activityThese findings establish that Bis VIII possesses dual mechanisms – one mediated through kinase inhibition and another through direct mitochondrial interactions – that collectively promote apoptotic sensitization [1] [6].

Properties

CAS Number

125313-65-7

Product Name

bisindolylmaleimide viii

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

Solubility

Soluble in DMSO

Synonyms

Ro317549 Monohydrate; Ro-317549 Monohydrate; Ro 31-7549 Monohydrate; Ro-31-7549 Monohydrate

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.